Malantide

Übersicht

Beschreibung

Malantide is a synthetic peptide derived from the β-subunit of human phosphorylase kinase . It is a fluorescent substrate for PKA and PKC . Upon phosphorylation by PKA or PKC, the intrinsic tyrosine fluorescence decreases and can be used to quantify PKA and PKC activity .

Synthesis Analysis

The synthesis of this compound involves the phosphorylation of the peptide by PKA . The process was performed in batch and reaction compounds were detected by ESI-MS after the incubation time .Molecular Structure Analysis

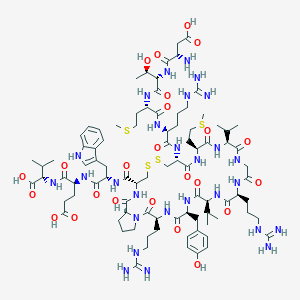

This compound has a molecular formula of C72H124N22O21 . It has a molecular weight of 1633.89 . The sequence of this compound is Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile .Chemical Reactions Analysis

This compound is a substrate for PKA and PKC . Upon phosphorylation by these enzymes, the intrinsic tyrosine fluorescence of this compound decreases . This change can be used to quantify the activity of PKA and PKC .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a solubility of 90 mg/mL in DMSO . It should be stored at -20°C, away from moisture .Wissenschaftliche Forschungsanwendungen

1. Enzymatic Synthesis and Biological Activity

Malantide is utilized in the study of enzymatic processes and biological activities. For instance, a study by Fraley et al. (2017) focused on the function and structure of MalA/MalA', which are halogenases involved in the halogenation of malbrancheamide, a dichlorinated fungal indole alkaloid. These halogenases catalyze the dichlorination and monobromination of premalbrancheamide, a process significant to the biological activity of malbrancheamide, which differs from other members of its family due to the introduction of chlorine atoms on its indole ring by these enzymes (Fraley et al., 2017).

2. Measurement of Cyclic AMP-Dependent Protein Kinase Activity

Another research application of this compound is in measuring the cyclic AMP-dependent protein kinase activity ratio in various tissues. A study by Murray et al. (1990) compared the use of histone and this compound as substrates to measure this activity ratio. They concluded that this compound effectively demonstrates the effect of agents known to increase cyclic AMP, thus making it a reliable substrate for such assays (Murray et al., 1990).

Wirkmechanismus

Target of Action

Malantide is a synthetic dodecapeptide that primarily targets the cyclic AMP-dependent protein kinase (PKA) . PKA is a key enzyme involved in cellular signal transduction pathways, playing a crucial role in regulating various cellular functions such as cell division, differentiation, and metabolism .

Mode of Action

This compound interacts with its primary target, PKA, by undergoing PKA-induced phosphorylation . This interaction increases PKA activity, making this compound a useful tool for measuring PKA activity in vitro .

Biochemical Pathways

The interaction of this compound with PKA affects the cAMP signaling pathway. The cAMP pathway is a crucial intracellular signaling pathway involved in regulating numerous physiological processes, including metabolism, gene expression, and cell proliferation . By increasing PKA activity, this compound can influence these processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of PKA activity. By increasing PKA activity, this compound can influence various cellular processes regulated by the cAMP signaling pathway . .

Safety and Hazards

When handling Malantide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . Adequate ventilation should be ensured and all sources of ignition should be removed . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

Malantide is a highly specific substrate for PKA, with a Km of 15 μM . It shows protein inhibitor (PKI) inhibition >90% substrate phosphorylation in various rat tissue extracts . It is also an efficient substrate for Protein Kinase C (PKC) with a Km of 16 μM . These interactions highlight the role of this compound in biochemical reactions, particularly in the context of protein phosphorylation.

Cellular Effects

The effects of this compound on cells are primarily mediated through its interactions with PKA and PKC. By acting as a substrate for these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with PKA and PKC. As a substrate for these enzymes, this compound can be phosphorylated, leading to changes in protein activity and gene expression . This process can influence various cellular functions and processes.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its interactions with PKA and PKC. As a substrate for these enzymes, the phosphorylation of this compound can be monitored over time to assess the stability and long-term effects of this compound on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protein phosphorylation. It interacts with PKA and PKC, key enzymes in these pathways . The phosphorylation of this compound can influence metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely mediated through its interactions with PKA and PKC. As a substrate for these enzymes, this compound can be transported to specific cellular locations where these enzymes are active .

Subcellular Localization

The subcellular localization of this compound is likely determined by the locations of PKA and PKC within the cell. As a substrate for these enzymes, this compound would be localized to the compartments or organelles where these enzymes are active .

Eigenschaften

IUPAC Name |

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H124N22O21/c1-8-39(6)56(70(114)115)92-62(106)45(18-10-12-28-74)85-63(107)48(32-37(2)3)88-66(110)52-20-15-31-94(52)69(113)47(25-26-54(100)101)87-64(108)49(33-41-21-23-42(98)24-22-41)89-67(111)55(38(4)5)91-65(109)51(36-96)83-53(99)34-82-59(103)50(35-95)90-61(105)46(19-14-30-81-72(78)79)84-60(104)44(17-9-11-27-73)86-68(112)57(40(7)97)93-58(102)43(75)16-13-29-80-71(76)77/h21-24,37-40,43-52,55-57,95-98H,8-20,25-36,73-75H2,1-7H3,(H,82,103)(H,83,99)(H,84,104)(H,85,107)(H,86,112)(H,87,108)(H,88,110)(H,89,111)(H,90,105)(H,91,109)(H,92,106)(H,93,102)(H,100,101)(H,114,115)(H4,76,77,80)(H4,78,79,81)/t39-,40+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-,56-,57-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COABRICCWCYCPI-ZYLNUDMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H124N22O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1633.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86555-35-3 | |

| Record name | Malantide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086555353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: Why is Malantide preferred over histone as a substrate for measuring PKA activity in tissues?

A1: While histone has been traditionally used, research indicates that this compound offers a more accurate representation of PKA activity in tissues [, ]. This is primarily because histone can activate PKA during the assay and may undergo phosphorylation by other kinases, leading to an overestimation of the PKA activity ratio []. In contrast, this compound demonstrates higher specificity for PKA, resulting in a more precise measurement of its activity [, ].

Q2: How does the inclusion of sodium chloride (NaCl) in the tissue homogenization buffer impact PKA activity measurements?

A2: Excluding NaCl from the homogenization buffer can artificially lower the measured PKA activity ratios []. This is attributed to the inadvertent removal of the catalytic subunit of PKA from the supernatant during homogenization. Including NaCl in the buffer helps retain the catalytic subunit, leading to more accurate activity measurements [].

Q3: Can this compound be used in real-time monitoring of PKA activity using mass spectrometry?

A3: Yes, this compound's compatibility with mass spectrometry has enabled its use in real-time monitoring of PKA activity []. This approach, employing a continuous-flow reaction detection system, allows for quantitative analysis of the enzymatic reaction. By incorporating internal standards, researchers can monitor reaction parameters like temperature, observe the effects of inhibitors, and calculate enzymatic activity with high accuracy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.